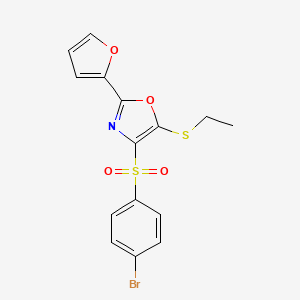

4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(furan-2-yl)oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(furan-2-yl)oxazole is a complex organic compound that features a combination of bromophenyl, sulfonyl, ethylthio, and furan-2-yl groups attached to an oxazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(furan-2-yl)oxazole typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the bromophenyl, sulfonyl, ethylthio, and furan-2-yl groups. Common reagents used in these reactions include bromine, sulfur dioxide, ethylthiol, and furan derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions to maximize yield and minimize waste.

Analyse Des Réactions Chimiques

Types of Reactions

4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(furan-2-yl)oxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Applications De Recherche Scientifique

Due to the limited information available within the search results, a comprehensive article focusing solely on the applications of the compound "4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(furan-2-yl)oxazole" cannot be composed. However, the following information can be gathered:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions.

Related Compounds

- 5-(4-Bromophenyl)oxazole This compound possesses antifungal activity and is useful in the prevention and eradication of fungal growth . It is particularly inimical to the growth of Aspergillus niger . The compound can be formulated with compatible excipients and adjuvants to provide antifungal compositions .

- 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4 H)-ones These compounds were synthesized and assessed for analgesic activity, acute toxicity, and histopathological effects . The results of the writhing test indicated that the most active compound was the oxazolone that contains in the molecule a methoxy group . The acute oral toxicity study revealed no lethal effect of new compounds .

- Oxazole derivatives Some benzoxazole-5-carboxylatederivatives have shown antimicrobial activity against Gram-positive and Gram-negative bacteria (S. typhi, E. coli, S. aureus, and B. subtilis) and fungal strains (C. albicans and A. niger) .

- 4-(4-bromophenyl)-2-tert-butyloxazole This compound was found to be one of the most active compounds in a series of synthesized heterocyclic derivatives tested for antibacterial potential against various organisms such as B. subtilis, S. aureus, E. coli, and K. pneumonia .

Mécanisme D'action

The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(furan-2-yl)oxazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can lead to various effects, such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication. The pathways involved in these mechanisms are often complex and require detailed study to fully understand.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(furan-2-yl)oxazole include other oxazole derivatives with different substituents, such as:

- 4-((4-Chlorophenyl)sulfonyl)-5-(methylthio)-2-(furan-2-yl)oxazole

- 4-((4-Fluorophenyl)sulfonyl)-5-(propylthio)-2-(furan-2-yl)oxazole

- 4-((4-Methylphenyl)sulfonyl)-5-(butylthio)-2-(furan-2-yl)oxazole

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for research and development in various scientific fields.

Activité Biologique

4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(furan-2-yl)oxazole is a compound of interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the synthesis, biological mechanisms, and research findings related to this compound, supported by data tables and case studies.

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the oxazole ring, followed by the introduction of various functional groups such as bromophenyl and sulfonyl groups. Key reagents include bromine, sulfur dioxide, and ethylthiol under controlled conditions to ensure high yield and purity .

Chemical Structure

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H12BrNO4S2 |

| Molecular Weight | 396.29 g/mol |

| CAS Number | 686738-30-7 |

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of oxazoles, including this compound, possess significant antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The compound may act by inducing apoptosis or inhibiting cell cycle progression through interactions with molecular targets such as DNA and specific enzymes .

Analgesic Effects

Recent studies explored the analgesic activity of similar oxazole derivatives. In pharmacological tests like the writhing test and hot plate test, certain derivatives showed promising results in pain modulation, indicating potential therapeutic applications for pain management .

The biological mechanisms through which this compound exerts its effects are complex and involve:

- Enzyme Inhibition : The sulfonamide group may interact with key enzymes involved in inflammatory pathways.

- Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways associated with pain and inflammation.

- DNA Interaction : Evidence suggests that the compound can intercalate with DNA, affecting replication and transcription processes .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity against various bacterial strains using agar diffusion methods. The compound demonstrated significant inhibition zones compared to control groups .

- Analgesic Activity Assessment : In a controlled experiment involving mice, compounds similar to this compound were administered to assess pain relief efficacy. Results indicated a notable reduction in pain responses compared to untreated controls .

Propriétés

IUPAC Name |

4-(4-bromophenyl)sulfonyl-5-ethylsulfanyl-2-(furan-2-yl)-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO4S2/c1-2-22-15-14(17-13(21-15)12-4-3-9-20-12)23(18,19)11-7-5-10(16)6-8-11/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLZULOBCXSSHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.